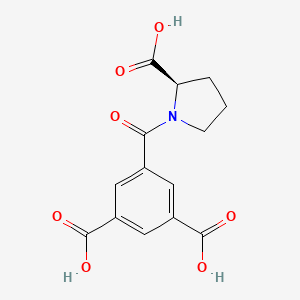
5-(Hydroxymethyl)-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hydroxymethyl)-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid is a complex organic compound that features a unique oxazolidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of hydroxymethyl and carboxylic acid functional groups makes it a versatile molecule for chemical modifications and reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid typically involves the reaction of 2,3-diphenyl-1,2-oxazolidine with formaldehyde and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) are maintained to facilitate the reaction.
Catalysts: Acidic or basic catalysts may be used to enhance the reaction rate.
Solvents: Common solvents include methanol, ethanol, or water, depending on the specific reaction requirements.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(Hydroxymethyl)-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Solvents: Organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are frequently used.
Major Products Formed
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
5-(Hydroxymethyl)-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design and development.
Materials Science: The compound’s unique structure makes it suitable for the synthesis of novel materials with specific properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: The compound is investigated for its potential use in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 5-(Hydroxymethyl)-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxymethyl and carboxylic acid groups play a crucial role in its binding affinity and reactivity. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-(Hydroxymethyl)furfural (HMF): A well-known compound with similar hydroxymethyl functionality.
2,5-Diformylfuran (DFF): Another compound with similar structural features.
5-Methylfurfural (5MF): Shares the furan ring structure with hydroxymethyl substitution.
Uniqueness
5-(Hydroxymethyl)-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid is unique due to its oxazolidine ring structure combined with phenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in various scientific fields.
Propiedades
Número CAS |
773820-14-7 |
|---|---|
Fórmula molecular |
C17H17NO4 |
Peso molecular |
299.32 g/mol |
Nombre IUPAC |
5-(hydroxymethyl)-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C17H17NO4/c19-11-14-15(17(20)21)16(12-7-3-1-4-8-12)18(22-14)13-9-5-2-6-10-13/h1-10,14-16,19H,11H2,(H,20,21) |
Clave InChI |
LUHBJVYNVFERJT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C(C(ON2C3=CC=CC=C3)CO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12885515.png)






![Bis[o-(N-cyclohexylformimidoyl)phenolato]copper](/img/structure/B12885565.png)
![Thieno[3,2-c]isoxazole-3-carbaldehyde](/img/structure/B12885573.png)




